Oxanosine - 80394-72-5

Oxanosine

Catalog Number: EVT-1549265
CAS Number: 80394-72-5
Molecular Formula: C10H12N4O6
Molecular Weight: 284.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxanosine is an analog of guanosine that has been found in S. capreolus and has diverse biological activities, including antibacterial, antiviral, and anticancer properties . It is active against a variety of bacteria, including S. flexneri, P. mirabilis, and E. coli .


Synthesis Analysis

Oxazolines, which are related to oxanosine, can be synthesized at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . Another method involves the cyclodehydration of β-hydroxy amides .


Molecular Structure Analysis

Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .


Physical And Chemical Properties Analysis

Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .

Guanine

  • Compound Description: Guanine is one of the four main nucleobases found in DNA and RNA. It forms a base pair with cytosine. []
  • Relevance: Guanine is the parent compound from which oxanosine is derived through nitrosative deamination. [, , ] They share a similar core structure, with oxanosine having an oxygen atom replacing the N1 nitrogen in guanine. This structural modification significantly alters its biochemical properties and biological activity. [, ]

Guanosine

  • Compound Description: Guanosine is a purine nucleoside comprising guanine attached to a ribose ring. It is a constituent of RNA and an intermediate in the biosynthesis of GMP. []
  • Relevance: Oxanosine, a guanosine analog, exhibits antagonistic activity with guanosine. [, ] This suggests that oxanosine might interfere with guanosine-dependent cellular processes, likely by competing for binding sites or inhibiting enzymatic reactions.

5'-Guanylic acid (GMP)

  • Compound Description: Guanosine monophosphate (GMP) is a nucleotide found in RNA. It is an essential building block for RNA synthesis and plays a role in various metabolic processes. [, ]
  • Relevance: GMP shows an antagonistic effect against the biological activity of oxanosine, suggesting a potential mechanism for oxanosine's action involving GMP-dependent pathways. [, , ]

2'-Deoxyguanosine (dGuo)

  • Compound Description: 2'-Deoxyguanosine is a nucleoside, a component of DNA, composed of the purine base guanine and the sugar deoxyribose. [, ]
  • Relevance: Oxanosine's 2'-deoxy counterpart, 2'-deoxyoxanosine, is formed by the nitrosative deamination of 2'-deoxyguanosine. [, ] This reaction, relevant to DNA damage, highlights oxanosine's significance as a marker of oxidative stress and potential carcinogenesis.

Xanthine

  • Compound Description: Xanthine is a purine base found in body fluids and tissues. It is a product of purine metabolism, typically produced during the degradation of guanine. [, ]
  • Relevance: Xanthine is another product of the nitrosative deamination of guanine, often generated alongside oxanosine. [, ] The ratio of oxanosine to xanthine formation is influenced by factors like pH and temperature, providing insight into the reaction mechanism and its dependence on environmental conditions.

2'-Deoxyoxanosine (dOxo)

  • Compound Description: 2'-Deoxyoxanosine is the deoxygenated derivative of oxanosine, analogous to the relationship between guanosine and 2'-deoxyguanosine. [, ]
  • Relevance: 2'-Deoxyoxanosine is formed through the nitrosative deamination of 2'-deoxyguanosine, primarily by nitrous acid or nitric oxide. [] This process is particularly relevant in the context of DNA damage, where the incorporation of dOxo can lead to mutations.

Inosine

  • Compound Description: Inosine is a naturally occurring nucleoside found in tRNA and is involved in various metabolic processes, including purine salvage and acting as a potential biomarker for certain diseases. []

Oxanosine-5'-monophosphate (OxMP)

  • Compound Description: Oxanosine-5'-monophosphate is the monophosphate derivative of oxanosine, analogous to GMP. [, ]
  • Relevance: OxMP acts as a potent inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH). [] This enzyme is crucial for nucleotide biosynthesis, and its inhibition by OxMP highlights a possible mechanism for oxanosine's cytotoxicity.

Adenosine

  • Compound Description: Adenosine is a purine nucleoside composed of adenine attached to a ribose ring. It is a building block of RNA and plays various roles in biochemical processes, including energy transfer and signal transduction. []
  • Relevance: Adenosine, along with GMP, can partially reverse the growth inhibition caused by oxanosine. [] This suggests that oxanosine's mode of action might involve interfering with purine metabolism pathways, potentially by affecting enzymes or transporters involved in adenosine and guanosine metabolism.

5-Amino-3-β-(d-ribofuranosyl)-3 H-imidazo-[4,5- d][1,3]oxazine-7-one

  • Compound Description: This is the full IUPAC name for oxanosine, providing a comprehensive chemical description of the molecule. []
Source and Classification

Oxanosine is classified as a nucleoside, which consists of a sugar molecule (ribose or deoxyribose) attached to a nitrogenous base. The specific structure of oxanosine includes the oxanine base linked to a ribose sugar. Its synthesis often involves chemical modifications of existing nucleosides or the use of novel synthetic pathways to create new derivatives that exhibit enhanced stability or reactivity in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxanosine has been achieved through various methods, including:

  1. Carbodiimide-Mediated Dehydration: A novel total synthesis approach utilizes carbodiimide to facilitate the dehydration and cyclization of urea-acid compounds, leading to the formation of oxanosine .
  2. Solid-Phase Synthesis: This method involves the stepwise assembly of nucleosides on a solid support, allowing for the purification and isolation of oxanosine derivatives through techniques such as reverse-phase high-performance liquid chromatography (HPLC) .
  3. Enzymatic Synthesis: Enzymatic methods also contribute to the production of oxanosine, particularly through the use of terminal deoxynucleotidyl transferase for labeling oligonucleotides at their 3' ends with oxanosine .
Molecular Structure Analysis

Structure and Data

The molecular structure of oxanosine consists of a ribose sugar linked to an oxanine base. The key features include:

  • Molecular Formula: C₁₁H₁₄N₄O₃
  • Molecular Weight: Approximately 258.26 g/mol
  • Structural Characteristics: The oxanine base features a five-membered ring structure that contributes to its unique pairing properties with other nucleobases.
Chemical Reactions Analysis

Reactions and Technical Details

Oxanosine participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. Notably:

  • Nucleophilic Reactions: The reactivity of oxanosine can be exploited in conjugation reactions with peptides or other biomolecules, facilitating the study of DNA-peptide interactions .
  • Stability Studies: Research has shown that oxanine exhibits stable pairing with cytosine in DNA duplexes, which is crucial for understanding its role in molecular recognition processes .
Mechanism of Action

Process and Data

The mechanism by which oxanosine exerts its effects primarily involves its incorporation into nucleic acids, influencing their structural stability and function. Key points include:

  • Base Pairing: Oxanine's ability to pair with cytosine enhances the stability of DNA structures, making it a valuable tool in genetic engineering and synthetic biology.
  • Enzymatic Incorporation: Enzymes such as terminal deoxynucleotidyl transferase facilitate the incorporation of oxanosine into oligonucleotides, allowing for targeted modifications in DNA sequences.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxanosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which is advantageous for biological applications.
  • Stability: The compound shows considerable stability under physiological conditions, making it suitable for various experimental setups.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into the conformational dynamics of oxanosine in solution .
Applications

Scientific Uses

Oxanosine has several important applications in scientific research:

  • Molecular Biology: It is used in studies involving DNA synthesis and modification, particularly in creating oligonucleotides with enhanced binding properties.
  • Biotechnology: Its derivatives are explored for potential therapeutic applications, including gene therapy and as components in drug design.
  • Chemical Biology: Oxanosine serves as a model compound for investigating nucleobase interactions within nucleic acids, aiding in the development of novel biomolecular tools.
Introduction to Oxanosine: Discovery and Significance

Historical Discovery and Isolation from Actinomycetes

Oxanosine was first isolated in 1981 from the fermentation broth of Streptomyces capreolus MG265-CF3, a soil-derived actinomycete strain. Researchers identified this novel nucleoside during systematic screening for antimicrobial agents produced by actinobacteria [1] [2]. Initial studies demonstrated its weak antibacterial activity against Escherichia coli K-12 (MIC 12.5 µg/ml), with activity specifically antagonized by guanine, guanosine, and 5'-guanylic acid, suggesting interference with purine metabolism [2]. This discovery occurred during the golden age of antibiotic research, when actinomycetes were recognized as prolific producers of bioactive compounds, accounting for approximately 75% of all known antibiotics [7] [10].

The isolation process involved chromatographic separation techniques that distinguished oxanosine from structurally related nucleosides. Its discovery expanded the chemical diversity of nucleoside antibiotics, joining compounds like puromycin and cordycepin that were already established as biologically significant molecules [7]. Unlike broad-spectrum antibiotics from streptomycetes (e.g., streptomycin), oxanosine exhibited selective activity, prompting investigations into its unique mechanism of action [10].

Table 1: Historical Milestones in Oxanosine Research

YearDiscovery/AdvancementSignificance
1981Initial isolation from Streptomyces capreolusFirst identification of oxanosine as a novel nucleoside antibiotic [1]
1981Structural elucidation by X-ray crystallographyDetermination of imidazo-oxazinone ring system [2]
1982Identification of GMP synthetase inhibitionMechanistic insight into antimicrobial activity [2]
2000Synthesis of 2'-deoxyoxanosineEnabled DNA incorporation studies [5]
2011Structural analysis of oxanine-containing DNA duplexesRevealed mutagenic base-pairing properties [5]

Structural Uniqueness as a Novel Nucleoside Analogue

Oxanosine (5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][1,3]oxazin-7-one) represents a structurally distinct class of nucleoside analogues characterized by an imidazo-oxazinone ring system instead of the typical purine or pyrimidine bases [1] [2]. X-ray crystallographic analysis confirmed this unprecedented architecture featuring:

  • Replacement of the guanosine's N1 nitrogen with oxygen at the equivalent position
  • A carbonyl group at C7 (equivalent to C6 in guanosine)
  • An amino group at C5 (equivalent to C2 in guanosine) [2]

The oxidative modification at the N1 position fundamentally alters the molecule's hydrogen bonding capacity compared to canonical nucleosides. When incorporated into DNA as its deoxy derivative (2'-deoxyoxanosine or oxanine), this lesion exhibits unique base-pairing behavior, preferentially forming wobble pairs with cytosine or thymine rather than standard Watson-Crick pairs [5]. This aberrant pairing capability stems from:

  • Retention of the Hoogsteen edge hydrogen bonding pattern
  • Loss of the Watson-Crick face hydrogen bond donor at N1
  • Tautomeric shifts favoring syn conformation in DNA [5] [6]

Table 2: Structural Comparison of Oxanosine with Guanosine

Structural FeatureGuanosineOxanosineBiological Consequence
Base moietyPurine (guanine)Imidazo[4,5-d][1,3]oxazin-7-oneNovel pharmacophore
Position 1Nitrogen (N1)Oxygen (O1)Altered H-bonding capacity
Equivalent to C2Amino groupAmino groupMaintained recognition element
Equivalent to C6CarbonylCarbonylMaintained recognition element
Glycosidic bondβ-configurationβ-configurationProper nucleic acid incorporation
Base pairingWatson-Crick (G:C)Wobble (O:C or O:T)Mutagenic potential [5]

Natural Occurrence and Biosynthetic Pathways

Oxanosine production appears restricted to specific actinomycetes strains, primarily within the Streptomyces genus. Beyond the original S. capreolus isolate, subsequent screening has identified production in rare actinomycetes from specialized environments, including marine sediments and mangrove ecosystems [4] [10]. These environments exert unique physiological pressures that may trigger secondary metabolite pathways not expressed in terrestrial strains [4] [10].

Though the complete biosynthetic pathway remains uncharacterized, biochemical evidence suggests oxanosine derives from guanosine through oxidative rearrangement. Key transformations likely include:

  • Oxidative ring expansion: Introduction of oxygen at N1 with concomitant ring opening
  • Decarboxylation: Loss of CO₂ from the imidazole portion
  • Rearrangement: Formation of the oxazinone ring system
  • Amination: Addition/retention of the C5 amino group [1] [9]

Genome mining of producing strains reveals putative biosynthetic gene clusters encoding oxidoreductases and aminotransferases consistent with these transformations. Notably, marine-derived actinomycetes like Salinispora species possess expanded genomes with numerous cryptic biosynthetic clusters, some potentially responsible for modified nucleoside production [10]. Culture optimization studies indicate oxanosine production occurs during late logarithmic and stationary phases, typical of secondary metabolites whose synthesis is regulated by nutrient limitation [7] [10].

Table 3: Natural Sources of Oxanosine-Producing Actinomycetes

Strain ClassificationRepresentative SpeciesIsolation SourceEnvironmental Features
Terrestrial streptomycetesStreptomyces capreolusSoilTemperate climates, organic-rich
Marine streptomycetesUnclassified streptomycetesMarine sedimentsHigh pressure, salinity gradients
Rare actinomycetesLechevalieria aerocolonigenesMangrove sedimentsHypoxic, high tannin content [4]
Marine adaptedSalinispora spp.Ocean sedimentsOligotrophic, high mineral content [10]

The natural occurrence of oxanosine in actinomycetes represents a chemical defense mechanism against competing microorganisms. Its structural similarity to essential purines enables targeted interference with nucleotide metabolism in susceptible organisms, providing ecological advantages to the producing strains in competitive environments like soil and marine sediments [7] [10].

Properties

CAS Number

80394-72-5

Product Name

Oxanosine

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1

InChI Key

PWVUOVPUCZNICU-ZIYNGMLESA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N

Synonyms

5-amino-3-beta-D-ribofuranosyl-3H-imidazo(4,5-d)(1,3)oxazin-7-one
oxanosine

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N

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